molecular formula C11H14O4 B14838749 4-Tert-butoxy-3-hydroxybenzoic acid

4-Tert-butoxy-3-hydroxybenzoic acid

Cat. No.: B14838749
M. Wt: 210.23 g/mol
InChI Key: NVWKOWSXTLOVRP-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a tert-butoxy group (-O-C(CH₃)₃) at the para position and a hydroxyl group (-OH) at the meta position relative to the carboxylic acid moiety. The tert-butoxy group confers steric bulk and lipophilicity, while the hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C11H14O4/c1-11(2,3)15-9-5-4-7(10(13)14)6-8(9)12/h4-6,12H,1-3H3,(H,13,14)

InChI Key

NVWKOWSXTLOVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenol with carbon dioxide in the presence of a base, followed by oxidation to introduce the hydroxyl group . Another method includes the Friedel-Crafts alkylation of 3-hydroxybenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 4-Tert-butoxy-3-hydroxybenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butoxy-3-ketobenzoic acid, while reduction can produce 4-tert-butoxy-3-hydroxybenzyl alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-tert-Butyl-3-methoxybenzoic acid
  • Key Differences : Replaces the hydroxyl group with a methoxy (-OCH₃) group at position 3.
  • Impact: The methoxy group is less acidic (pKa ~10 vs. ~8–9 for phenolic -OH) and acts as an electron donor, reducing the carboxylic acid’s acidity compared to the hydroxyl analog.
3-(tert-Butyl)-4-hydroxybenzoic acid (CAS 19420-59-8)
  • Key Differences : Inverts substituent positions (tert-butyl at position 3, hydroxyl at position 4).
  • Impact: Positional isomerism alters electronic effects.
4-tert-Butylamino-3-nitrobenzoic acid
  • Key Differences: Features a nitro (-NO₂) group at position 3 and a tert-butylamino (-NH-C(CH₃)₃) group at position 4.
  • Impact: The nitro group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa). The tert-butylamino group introduces basicity and hydrogen-bonding diversity, which may enhance pharmacological utility as an intermediate .

Steric and Solubility Considerations

Compound Substituents Key Properties
4-Tert-butoxy-3-hydroxybenzoic acid -OH (C3), -O-C(CH₃)₃ (C4) High steric bulk, moderate solubility in polar aprotic solvents due to -OH
4-tert-Butyl-3-methoxybenzoic acid -OCH₃ (C3), -C(CH₃)₃ (C4) Lower solubility in water; increased lipophilicity
3,5-Di-tert-butyl-4-hydroxybenzoic acid (CAS 2215-21-6) -OH (C4), -C(CH₃)₃ (C3, C5) Extreme steric hindrance; low aqueous solubility

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